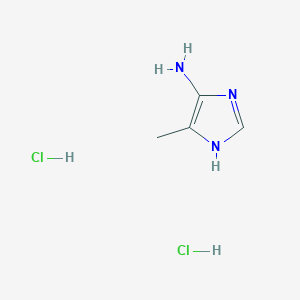

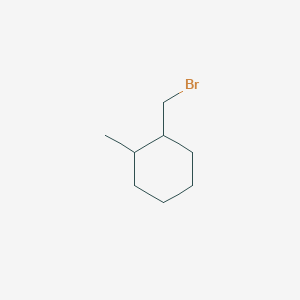

1-(Bromomethyl)-2-methylcyclohexane

Overview

Description

Synthesis Analysis

The synthesis of brominated cyclohexane derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-2-methylcyclohexane .Molecular Structure Analysis

The molecular structure of brominated cyclohexanes has been extensively studied. The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods . These findings are relevant for understanding the molecular structure of this compound .Chemical Reactions Analysis

Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis

All substances have distinct physical and chemical properties, and may undergo physical or chemical changes. Physical properties, such as hardness and boiling point, and physical changes, such as melting or freezing, do not involve a change in the composition of matter .Scientific Research Applications

Combustion Chemistry in Fuels

Methylcyclohexane, a related compound to 1-(Bromomethyl)-2-methylcyclohexane, has been extensively studied for its role in fuel combustion chemistry. Research shows that understanding the combustion of alkylated cyclohexanes like methylcyclohexane is critical for developing kinetic models for larger cycloalkanes and practical fuels. This research provides insights into the formation of various intermediates during pyrolysis and flame conditions, contributing to better understanding of combustion processes (Wang et al., 2014).

Organic Chemistry and Carbonium Ions

Research on 1-Methylcyclopentyl cation, closely related to the this compound, offers valuable insights into the structure and behavior of carbonium ions in organic chemistry. These studies contribute to our understanding of hydrocarbon isomerization and carbonium ion stability, which are key aspects in various organic synthesis processes (Olah et al., 1967).

Polymerization Processes

The polymerization of 2-allyl-1-methylenecyclohexane, functionally similar to this compound, has been studied, demonstrating its potential in producing specific polymeric structures. This research is significant for developing new materials with tailored properties for various industrial applications (Butler & Miles, 1966).

Synthesis of Fluorocycloalkanes

A three-step synthesis process involving methylenecycloalkanes, similar to this compound, leads to the development of 1-aminomethyl-1-fluorocycloalkanes. This process highlights the versatility of these compounds in synthesizing complex molecules with potential pharmaceutical applications (Moens et al., 2013).

Mechanism of Action

The mechanism of action of these compounds involves the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product. In addition, the bromine is polarized by the approaching π bond in the cyclohexene .

Safety and Hazards

Properties

IUPAC Name |

1-(bromomethyl)-2-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTCRANYIBNHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol](/img/structure/B1527801.png)

![2-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1527802.png)

![2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol](/img/structure/B1527810.png)

![Methyl 5-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1527815.png)